

LY2183240 as a new psychoactive substance (NPS)

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Compound of Interest		
Compound Name:	LY2183240	
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LY2183240: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2183240 has emerged as a significant compound of interest within the field of cannabinoid research and is classified as a new psychoactive substance (NPS). Initially investigated for its therapeutic potential, its complex pharmacology, characterized by the potent inhibition of fatty acid amide hydrolase (FAAH) and its putative role as an endocannabinoid reuptake inhibitor, warrants a detailed technical understanding. This guide provides an in-depth overview of the core pharmacological and analytical aspects of **LY2183240**, tailored for a scientific audience. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and relevant experimental workflows to support further research and development.

Introduction

LY2183240 is a synthetic compound that modulates the endocannabinoid system (ECS), a crucial neuromodulatory system involved in a wide array of physiological processes. Its primary mechanism of action involves the inhibition of Fatty Acid Amide Hydrolase (FAAH), the principal enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, **LY2183240** elevates the endogenous levels of anandamide, thereby enhancing cannabinoid receptor signaling. This potentiation of the ECS has been linked to



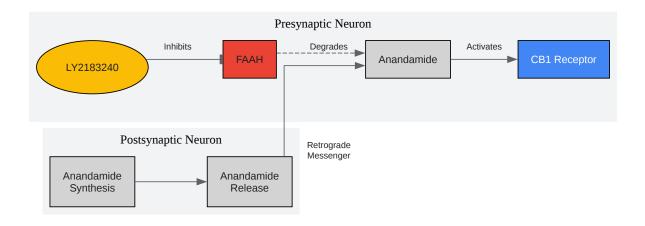
various physiological effects, including analgesia, anxiolysis, and reward-seeking behaviors. However, **LY2183240** also exhibits a degree of promiscuity, inhibiting other serine hydrolases, which contributes to its complex pharmacological profile and potential for off-target effects. This guide aims to consolidate the current technical knowledge on **LY2183240** to facilitate its study and understanding within the scientific community.

Pharmacology and Mechanism of Action

LY2183240's pharmacological effects are primarily driven by its potent, covalent inhibition of FAAH.[1] This inhibition leads to a significant increase in the concentration of anandamide in the brain.[2] Anandamide, an endogenous ligand for cannabinoid receptors, subsequently activates CB1 and CB2 receptors, leading to downstream signaling cascades.[3] Recent studies also suggest that **LY2183240** can directly modulate the CB1 receptor, leading to an increase in action potentials.

Signaling Pathway

The elevation of anandamide levels by **LY2183240** potentiates the activation of cannabinoid receptors, primarily CB1 receptors in the central nervous system. This activation inhibits adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels, and modulates various ion channels. The overall effect is a modulation of neurotransmitter release and neuronal excitability.







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Mechanism of Action of LY2183240

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for **LY2183240**, providing a basis for comparative analysis and experimental design.

Table 1: In Vitro Binding Affinities and Inhibitory

Concentrations

Target	Parameter	Value	Species	Reference
FAAH	IC ₅₀	12 nM	Not Specified	[3]
FAAH	IC ₅₀	13 nM	Not Specified	
Putative Anandamide Transporter	Ki	540 ± 170 pM	Not Specified	[2]
CB1 Receptor	Ki	141 nM	Not Specified	
CB2 Receptor	Ki	> 10 μM	Not Specified	

Table 2: In Vivo Efficacy

Effect	Parameter	Value	Species	Reference
Increase in Cerebellar Anandamide	ED50	1.37 ± 0.980 mg/kg	Rat	[2]

Table 3: Off-Target Activity

LY2183240 has been shown to inhibit several other serine hydrolases, indicating a degree of target promiscuity. While a comprehensive quantitative comparison is not available in a single study, research indicates that at higher concentrations, **LY2183240** can inhibit other lipases.[4] This contrasts with more selective FAAH inhibitors like PF04457845, which primarily targets FAAH and, to a lesser extent, the homologous enzyme FAAH2.[4]



Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of **LY2183240**.

FAAH Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the inhibitory activity of compounds against FAAH.

Materials:

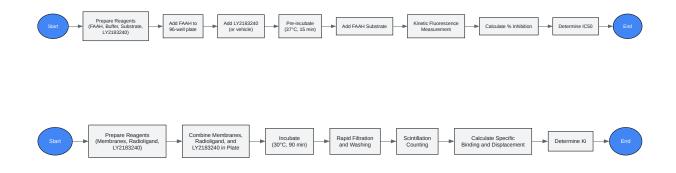
- Human recombinant FAAH
- FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
- FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide AAMCA)
- Test compound (LY2183240) dissolved in DMSO
- 96-well black microplates
- Fluorescence plate reader

Procedure:

- Prepare serial dilutions of LY2183240 in FAAH assay buffer.
- Add a defined amount of human recombinant FAAH to each well of the microplate.
- Add the diluted LY2183240 or vehicle (DMSO) to the respective wells.
- Pre-incubate the plate at 37°C for 15 minutes.
- Initiate the reaction by adding the FAAH substrate (AAMCA) to all wells.
- Immediately measure the fluorescence kinetically at an excitation wavelength of ~350 nm and an emission wavelength of ~460 nm for a set period (e.g., 30 minutes) at 37°C.



- The rate of increase in fluorescence is proportional to FAAH activity.
- Calculate the percent inhibition for each concentration of LY2183240 relative to the vehicle control.
- Determine the IC₅₀ value by fitting the data to a dose-response curve.



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